N10-(Trifluoroacetyl)pteroic acid
Overview
Description
Mechanism of Action
Target of Action
N10-(Trifluoroacetyl)pteroic acid, also known as 4-(N-((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)-2,2,2-trifluoroacetamido)benzoic acid, is a derivative of Pteroic acid . It is used as a reagent to synthesize target ligands, like Folic acid , that have the ability to deliver chemotherapeutic agents specifically to cancer cells .
Mode of Action
It is known that it is a structural component of folic acid . It can be used as a precursor to synthesize folic acid derivatives , which are known to interact with cancer cells.
Biochemical Pathways
As a derivative of pteroic acid and a structural component of folic acid , it is likely involved in the folate metabolic pathway, which plays a crucial role in cell division and growth.
Result of Action
It is known to be used as a reagent to synthesize target ligands that have the ability to deliver chemotherapeutic agents specifically to cancer cells .
Preparation Methods
The synthesis of N10-(Trifluoroacetyl)pteroic acid typically involves the reaction of 2-amino-3,4-dihydro-4-oxo-6-pteridinylmethyl with trifluoroacetic anhydride . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents like trifluoroacetic anhydride and conditions such as the presence of catalysts are used in substitution reactions. The major products formed from these reactions include γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine.
Scientific Research Applications
N10-(Trifluoroacetyl)pteroic acid has several scientific research applications:
Comparison with Similar Compounds
N10-(Trifluoroacetyl)pteroic acid can be compared with other folic acid derivatives such as:
Pteroic acid: The parent compound, which lacks the trifluoroacetyl group.
Folic acid: A well-known vitamin involved in numerous biological processes.
γ-Azido modified folic acid: A derivative used in targeted drug delivery. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity.
Biological Activity
N10-(Trifluoroacetyl)pteroic acid, a derivative of pteroic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the trifluoroacetyl group attached to the nitrogen atom at position 10 of the pteridine ring, which enhances its pharmacological properties. This article provides an overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11F3N6O4
- Molecular Weight : 408.29 g/mol
- CAS Number : 37793-53-6
- Appearance : Off-white to tan powder
- Melting Point : 270 °C (decomposes)
Synthesis
The synthesis of this compound involves the reaction of pteroic acid with trifluoroacetic anhydride under controlled conditions. The following method outlines the synthesis process:
- Reagents : Pteroic acid (100 mg) and trifluoroacetic anhydride (2 mL).
- Procedure : Mix in a shield tube, stir for 21 hours at 60 °C under argon, then cool and remove solvent under vacuum.
- Purification : Use diethyl ether to precipitate the product and recrystallize from a mixture of DMF, MeOH, and EtOH.
The yield of this synthesis is approximately 16% .
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth and survival.
HDAC Inhibition Studies
Research has shown that derivatives of pteroic acid can inhibit HDAC enzymes effectively:
Compound | HDAC1 Inhibition | HDAC6 Inhibition | HDAC8 Inhibition |
---|---|---|---|
Pteroate Hydroxamate | 2390 ± 470 | 17.6 ± 2.2 | 581 ± 198 |
Folate γ-Hydroxamate | NI | NI | NI |
NI = No significant inhibition (inhibition below 20% at 10 μM) .
These findings suggest that while this compound itself may not exhibit strong HDAC inhibition, its derivatives can be optimized for enhanced activity.
Folate Receptor Targeting
This compound has also been explored for its ability to target folate receptors (FR), which are overexpressed in various cancers. The compound can be conjugated with cytotoxic agents for selective delivery to tumor cells . A study demonstrated that conjugates formed with this compound showed improved internalization in folate receptor-positive cancer cells, enhancing their therapeutic potential.
Case Studies
- Tumor-Homing Functionality :
- Cytotoxicity Against Cancer Cells :
Properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIHDXKYQLIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403885 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37793-53-6 | |
Record name | N10-(Trifluoroacetyl)pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-10-(trifluoroacetyl)pteroic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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